8-Bromo-6-fluoroquinoline-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoroquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKLZLPGJIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Bromo 6 Fluoroquinoline 2 Carbaldehyde
Retrosynthetic Analysis and Proposed Synthetic Pathways
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com This approach reveals potential synthetic pathways by identifying key bond disconnections.
Disconnection at Carbon-Carbon Bonds for Key Precursors
A primary retrosynthetic disconnection for 8-Bromo-6-fluoroquinoline-2-carbaldehyde involves the C2-aldehyde group. This leads back to an 8-bromo-6-fluoroquinoline (B1287374) core, which can be formylated in a subsequent step. Further disconnection of the quinoline (B57606) ring itself, often through strategies like the Friedländer or Skraup synthesis, points to simpler aniline (B41778) and carbonyl precursors. For instance, a plausible precursor would be a properly substituted 2-amino-3-bromo-5-fluorobenzaldehyde (B2835474) derivative, which can then be condensed with a suitable three-carbon building block to construct the quinoline ring system.
Strategic Introduction of Halogenation and Formylation Moieties
The synthetic strategy must consider the timing and methodology for introducing the bromine, fluorine, and aldehyde functionalities. The fluorine and bromine atoms can either be present on the starting aniline precursor or introduced onto the quinoline scaffold at a later stage through electrophilic halogenation reactions. The aldehyde group is typically introduced at the C-2 position, which is activated towards nucleophilic attack or can be functionalized through radical reactions or transition-metal-catalyzed C-H activation. nih.gov
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of this compound hinges on the efficient preparation of key precursors and intermediates.
Synthesis of Halogenated Quinoline Scaffolds
The construction of the core 8-bromo-6-fluoroquinoline scaffold can be achieved through several established methods for quinoline synthesis. nih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses utilize substituted anilines as starting materials. nih.gov For the target molecule, a 2-bromo-4-fluoroaniline (B89589) could serve as a key starting material. Palladium-catalyzed cross-coupling reactions have also become pivotal in synthesizing halogenated heteroarenes, offering regioselective control. nih.gov
| Synthetic Method | Description | Starting Materials Example |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | 2-Amino-3-bromo-5-fluorobenzaldehyde and acetaldehyde |
| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. | 2-Bromo-4-fluoroaniline |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. | 2-Bromo-4-fluoroaniline and acrolein |
Methodologies for Introducing the Aldehyde Functionality at C-2
Once the 8-bromo-6-fluoroquinoline core is in hand, the next critical step is the introduction of the carbaldehyde group at the C-2 position. Several methods are available for this transformation.
One common approach is the oxidation of a 2-methylquinoline (B7769805) precursor. The methyl group at the C-2 position is sufficiently acidic to be oxidized to an aldehyde using reagents like selenium dioxide. Another powerful method is the Vilsmeier-Haack reaction, which can be used for the formylation of electron-rich heterocyclic systems. chemijournal.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide. chemijournal.com Furthermore, direct C-H functionalization at the C-2 position of quinolines using transition metal catalysts has emerged as a highly efficient and atom-economical strategy. nih.govnih.gov
| Formylation Method | Reagents | Comments |
| Oxidation of 2-methylquinoline | Selenium Dioxide (SeO₂) | Requires the synthesis of the corresponding 2-methylquinoline precursor. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Typically effective for electron-rich systems. |
| Direct C-H Formylation | Transition metal catalyst (e.g., Pd, Ru), formyl source | Offers high regioselectivity and efficiency. organic-chemistry.org |
Direct Functionalization and One-Pot Synthesis Approaches
Modern synthetic chemistry increasingly focuses on step- and pot-economic strategies to minimize waste and reaction time. acs.orgnih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable. rsc.orgnih.gov
For the synthesis of this compound, a potential one-pot approach could involve the in-situ generation of a halogenated 2-aminoaryl carbonyl compound which then undergoes a condensation reaction to form the quinoline ring, followed by formylation. For example, a Friedländer annulation could be performed in a one-pot fashion. rsc.orgnih.gov
Direct C-H functionalization represents another advanced approach. nih.govrsc.org This strategy avoids the need for pre-functionalized substrates, thereby shortening the synthetic sequence. A transition-metal-catalyzed process could potentially achieve the direct C-H formylation of a pre-existing 8-bromo-6-fluoroquinoline. The C-2 position of quinolines is often amenable to such functionalizations due to the directing effect of the nitrogen atom. nih.gov
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like this compound from simple precursors in a single operation. This strategy enhances synthetic efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time and resources.
A plausible cascade approach for the synthesis of a substituted quinoline core, which could be adapted for the target molecule, involves a three-component reaction. For instance, a reaction between an appropriately substituted aniline (e.g., 2-bromo-4-fluoroaniline), an aldehyde, and an activated carbonyl compound can lead to the formation of the quinoline ring in a single pot. While a direct cascade synthesis for this compound is not explicitly detailed in the literature, related cascade processes for polysubstituted quinolines are well-documented. For example, the iron(III)-catalyzed three-component domino reaction of anilines, aldehydes, and nitroalkanes provides a facile route to substituted quinolines. A hypothetical adaptation for the target molecule could involve the reaction of 2-bromo-4-fluoroaniline with a suitable three-carbon building block that already contains or can be readily converted to a 2-carbaldehyde group.
Carbocatalytic cascade synthesis from o-vinyl anilines and aldehydes represents another advanced methodology. This process proceeds through condensation, electrocyclization, and dehydrogenation, offering access to a wide range of quinoline derivatives. niscpr.res.in The synthesis of the requisite 2-bromo-4-fluoro-6-vinylaniline precursor would be a critical initial step for this pathway.
Catalytic Approaches for Selective Functionalization
Catalytic methods are paramount for the selective introduction of functional groups onto the quinoline scaffold. The synthesis of this compound can be envisioned through the functionalization of a pre-formed 8-bromo-6-fluoroquinoline core.
Direct C-H Functionalization:
Direct C-H functionalization at the C2 position of the quinoline ring is a highly sought-after transformation. Transition metal catalysis, particularly with palladium, rhodium, or copper, has been extensively explored for the C-H activation of quinolines. nih.gov For the synthesis of the target compound, a direct formylation at the C2 position of 8-bromo-6-fluoroquinoline would be an ideal step. While direct C-H formylation of quinolines is challenging, related C-H functionalizations such as amination and alkylation of quinoline N-oxides at the C2 position have been successfully developed under metal-free conditions. rsc.org This suggests that activation of the quinoline ring, for instance, through N-oxide formation, could facilitate subsequent functionalization.
Functionalization via Halogenated Intermediates:
An alternative catalytic approach involves the synthesis of a 2-halo-8-bromo-6-fluoroquinoline intermediate, followed by a transition metal-catalyzed cross-coupling reaction to introduce the formyl group or a precursor. For example, a 2-chloro-8-bromo-6-fluoroquinoline could potentially undergo a palladium-catalyzed formylation or be converted to the aldehyde via other nucleophilic substitution and oxidation sequences. The Vilsmeier-Haack reaction is a classic method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides, which highlights the utility of halogenated quinoline intermediates. niscpr.res.inresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement Techniques
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of catalysts, solvents, temperature, and other reaction conditions.
Catalyst Selection, Loading, and Ligand Effects
In catalytic reactions, the choice of catalyst and ligands is critical. For potential cross-coupling reactions to introduce the 2-carbaldehyde group, palladium catalysts are often employed. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate ligand (e.g., phosphine-based ligands like XPhos, SPhos) can significantly impact the reaction efficiency and selectivity. Catalyst loading is another key parameter to optimize; lower catalyst loadings are generally preferred for economic and environmental reasons, but higher loadings may be necessary for challenging transformations.
For instance, in a hypothetical Suzuki coupling to introduce a formyl-equivalent group, the optimization of the palladium catalyst and a suitable phosphine (B1218219) ligand would be essential to achieve a high yield without side reactions such as dehalogenation.
Solvent Effects, Temperature Gradients, and Pressure Optimization
The reaction solvent can have a profound effect on the reaction rate, selectivity, and yield. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), should be screened to identify the optimal medium. Temperature is another critical parameter that requires careful optimization. While higher temperatures can increase the reaction rate, they can also lead to undesired side products. Therefore, a temperature gradient study is often necessary to find the ideal balance. For certain reactions, particularly those involving gaseous reagents, pressure can also be a significant factor to optimize.
Mechanistic Investigations of Reaction Pathways for Yield Improvement
A thorough understanding of the reaction mechanism is invaluable for optimizing a synthetic route. For the synthesis of substituted quinolines, classic named reactions like the Skraup-Doebner-von Miller synthesis are often employed. Mechanistic studies of these reactions have revealed the involvement of key intermediates and have led to improved reaction conditions. For example, understanding the potential for polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction has led to the development of biphasic reaction media to improve yields. beilstein-journals.org
For the synthesis of this compound, mechanistic investigations could involve identifying and characterizing key intermediates and byproducts. This information can then be used to modify the reaction conditions to favor the desired reaction pathway and minimize the formation of impurities, ultimately leading to enhanced yields.
Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis. The development of sustainable methods for the preparation of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One-pot and multicomponent reactions are inherently greener than traditional multi-step syntheses as they reduce the number of unit operations and the amount of solvent used. nih.gov The use of greener solvents, such as water or ethanol, is also a key aspect of sustainable synthesis. tandfonline.com Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
The use of heterogeneous catalysts, which can be easily recovered and reused, is another important principle of green chemistry. For quinoline synthesis, various nanocatalysts have been developed that offer high efficiency and recyclability. rsc.orgnih.gov The application of such green methodologies to the synthesis of this compound would not only be environmentally beneficial but could also lead to more cost-effective and efficient production.
Atom Economy and E-Factor Analysis
Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the greenness of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. An ideal synthesis would have a high atom economy and a low E-Factor.
The Friedländer annulation is a common and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgnih.govresearchgate.net For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-amino-3-bromo-5-fluorobenzaldehyde with a suitable three-carbon building block that can provide the C2-carbaldehyde functionality.
To illustrate the principles of atom economy and E-Factor, a hypothetical Friedländer synthesis of this compound is considered. The reaction of 2-amino-3-bromo-5-fluorobenzaldehyde with pyruvaldehyde dimethyl acetal, followed by cyclization and elimination of water and methanol, would yield the desired product.
Hypothetical Reaction Scheme:
(Reactant 1: 2-amino-3-bromo-5-fluorobenzaldehyde) + (Reactant 2: Pyruvaldehyde dimethyl acetal) → (Product: this compound) + (Byproducts: Water, Methanol)
The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
The E-Factor is calculated as:
E-Factor = Total Weight of Waste (kg) / Weight of Product (kg)
The following interactive data table provides a hypothetical analysis of the atom economy and E-Factor for this synthesis, comparing it with a more traditional approach that might generate more waste.
| Metric | Hypothetical Optimized Friedländer Synthesis | Hypothetical Traditional Synthesis |
| Reactant 1 | 2-amino-3-bromo-5-fluorobenzaldehyde | Substituted Aniline |
| Reactant 2 | Pyruvaldehyde dimethyl acetal | Acrolein Precursor |
| Catalyst | Recyclable solid acid | Strong mineral acid (e.g., H₂SO₄) |
| Solvent | Minimal, or recyclable solvent | Excess hazardous solvent |
| Yield (%) | 90 | 70 |
| Atom Economy (%) | ~85 | ~60 |
| E-Factor | ~1-5 | ~10-20 |
This analysis highlights that a well-designed synthetic route can significantly improve the atom economy and reduce the E-Factor, thereby minimizing the environmental impact of the synthesis. rsc.org
Chemoenzymatic and Biocatalytic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable.
Chemoenzymatic Synthesis:
Biocatalytic Routes:
Direct biocatalytic routes to quinolines are also being explored. One promising approach involves the use of oxidoreductases, such as monoamine oxidases (MAOs), to catalyze the oxidative aromatization of tetrahydroquinolines to quinolines. acs.orgnih.govresearchgate.netnorthumbria.ac.uk This method, while not a direct synthesis of the quinoline ring, could be applied to a suitably substituted tetrahydroquinoline precursor to generate 8-Bromo-6-fluoroquinoline. The reaction proceeds under mild, aqueous conditions with molecular oxygen as the ultimate oxidant, making it an exceptionally green method.
Another potential biocatalytic strategy could involve the use of enzymes to construct the quinoline ring itself. While this is a more challenging area of research, the discovery and engineering of novel enzymes with the ability to catalyze annulation reactions could pave the way for a fully enzymatic synthesis of functionalized quinolines like this compound. researchgate.net
The table below outlines some potential chemoenzymatic and biocatalytic strategies.
| Enzyme Class | Potential Application in Synthesis | Advantages |
| Lipases | Resolution of chiral precursors, selective esterification/hydrolysis. | High enantioselectivity, broad substrate scope. |
| Oxidases (e.g., MAOs) | Aromatization of a tetrahydroquinoline precursor. acs.orgnih.govresearchgate.net | Mild reaction conditions, use of air as an oxidant. |
| Engineered Annullases | Direct formation of the quinoline ring system. | Potentially a one-step, highly efficient synthesis. |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Reactivity at the Aldehyde Moiety
The formyl group at the C-2 position is an electrophilic center, susceptible to a wide range of transformations common to aromatic aldehydes. Its reactivity is modulated by the electronic properties of the fused heterocyclic ring.
Nucleophilic Addition Reactions (e.g., Cyanohydrin, Imine, Acetals)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by various nucleophiles. A common reaction is the formation of imines (or Schiff bases) through condensation with primary amines. For instance, analogous compounds like quinoline-2-carbaldehyde and its derivatives are known to react with hydrazines to form stable hydrazones. tandfonline.com Similarly, 2-chloroquinoline-3-carbaldehydes condense with substituted anilines and phenylhydrazine (B124118) to yield the corresponding imines. nih.govrsc.org This suggests that 8-Bromo-6-fluoroquinoline-2-carbaldehyde would react similarly with amines and hydrazines to furnish imine and hydrazone derivatives, respectively.
Other classical nucleophilic additions are also anticipated. The addition of hydrogen cyanide would lead to the formation of a cyanohydrin, a valuable intermediate for the synthesis of α-hydroxy acids and α-amino acids. In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal. This transformation is often employed as a protecting group strategy to mask the aldehyde's reactivity while performing transformations elsewhere on the molecule, such as at the C-8 bromo position.
Table 1: Representative Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Schiff Base |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |
Condensation Reactions (e.g., Knoevenagel, Aldol, Wittig, Horner-Wadsworth-Emmons)
The aldehyde group is a key participant in various condensation reactions that form new carbon-carbon double bonds. The Knoevenagel condensation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, is a well-established method for forming α,β-unsaturated systems. wikipedia.orgsigmaaldrich.com For example, 2-chloro-3-formylquinoline has been shown to undergo efficient Knoevenagel condensation with various active methylene compounds in the presence of an ionic liquid catalyst. acs.org It is expected that this compound would react similarly with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding quinolin-2-ylmethylene derivatives.
The Wittig reaction provides a general and powerful method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with the alkylidene group from the ylide. The stereochemical outcome (E or Z alkene) would depend on the nature of the substituents on the ylide. The related Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, offers another route to alkenes, often with high E-selectivity.
Aldol-type condensations with ketones or other enolizable carbonyl compounds are also feasible, leading to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated ketones (enones).
Oxidation and Reduction Chemistry of the Formyl Group to Carboxylic Acid or Alcohol
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Reduction: The formyl group can be selectively reduced to a primary alcohol, (8-Bromo-6-fluoroquinolin-2-yl)methanol. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as demonstrated by its use in reducing the aldehyde on a related tetrazolo[1,5-a]quinoline (B14009986) core to the corresponding alcohol. rsc.org
Oxidation: Oxidation of the aldehyde furnishes the corresponding 8-Bromo-6-fluoroquinoline-2-carboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or silver oxide (Tollens' reagent). Care must be taken when using strong oxidizing agents, as the quinoline (B57606) ring itself can be susceptible to oxidation under harsh conditions. youtube.com
Chemo- and Regioselective Transformations of the Aldehyde Group
The presence of two distinct reactive sites—the aldehyde and the C-Br bond—necessitates consideration of chemoselectivity. The aldehyde is the more reactive site towards most nucleophiles and reducing agents. Therefore, reactions like imine formation, reduction with NaBH₄, or Wittig olefination can be performed selectively at the C-2 position without affecting the C-8 bromo group.
However, for reactions involving strong bases or organometallic reagents, competition between nucleophilic addition to the aldehyde and cross-coupling at the C-8 position can occur. To achieve regioselective modification at the C-8 position via cross-coupling, it is often necessary to first protect the aldehyde group, for example, as an acetal. After the cross-coupling reaction is complete, the aldehyde can be regenerated by acidic hydrolysis. This protection-deprotection sequence allows for the selective transformation of one functional group in the presence of the other.
Transformations Involving the Bromo Substitution at C-8
The bromine atom at the C-8 position of the quinoline ring is a versatile functional group, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The C(sp²)-Br bond at the 8-position of the quinoline is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is highly effective for forming biaryl linkages. A one-pot borylation/Suzuki-Miyaura coupling has been successfully developed for quinoline-8-yl halides, demonstrating the high feasibility of this reaction at the C-8 position. acs.org This method allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance of a wide range of functional groups, including aldehydes, making it potentially suitable for direct use on this compound without protection. youtube.com
Heck Reaction: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org The C-8 position of quinoline derivatives has been shown to participate in intramolecular Heck reactions, confirming the reactivity of this site. researchgate.net An intermolecular reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a C-8-substituted alkenylquinoline.
Sonogashira Coupling: The Sonogashira coupling enables the direct alkynylation of the C-8 position by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is a highly efficient method for constructing aryl-alkyne bonds. The successful Sonogashira coupling at the C-8 position of other fused N-heterocycles, such as 8-bromoguanosine, supports its applicability to the 8-bromoquinoline (B100496) system. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and functional group tolerance, allowing for the coupling of alkyl, vinyl, and aryl groups to the C-8 position.
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 8-Bromoquinolines
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, n-BuPAd₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | (none required) | THF, Toluene, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF |
| Negishi | Organozinc reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | (none required) | THF, DMF |
Mechanistic Insights into Catalytic Cycles and Selectivity
The aldehyde group at the C-2 position is a prime site for catalytic transformations to generate more complex 2-substituted quinoline derivatives. While specific catalytic cycles for this compound are not extensively documented, analogies can be drawn from reactions of other 2-quinolinecarboxaldehydes.
One common transformation is the catalytic synthesis of 2-substituted quinolines via addition/cycloisomerization cascades. For instance, a cooperative catalytic system involving a metal catalyst like Copper(I) iodide (CuI) and a secondary amine such as pyrrolidine (B122466) can be employed to react 2-aminobenzaldehydes with terminal alkynes. organic-chemistry.org The proposed mechanism initiates with the formation of an iminium ion from the aldehyde and the secondary amine. Concurrently, the copper catalyst activates the alkyne to form a copper acetylide. The acetylide then attacks the iminium ion, and a subsequent cycloisomerization and catalyst regeneration cascade leads to the 2-substituted quinoline. organic-chemistry.org This type of catalytic cycle highlights the electrophilic nature of the aldehyde carbon, which can be further enhanced by the electron-withdrawing nature of the quinoline ring.
The regioselectivity of such reactions is typically high, yielding exclusively the 2-substituted product. organic-chemistry.org The presence of the bromo and fluoro substituents on the quinoline ring in this compound would primarily exert electronic effects on the reactivity of the aldehyde group, potentially influencing reaction rates but not altering the fundamental mechanistic pathway.
| Catalyst System | Reactants | Product Type | Mechanistic Feature |
| CuI / Pyrrolidine | 2-Aminobenzaldehyde, Terminal Alkyne | 2-Substituted Quinoline | Iminium ion formation and attack by copper acetylide |
| Cobalt complexes | Diallylanilines | 2,3-Substituted Quinolines | C-N and C-H bond activations |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinoline ring, exacerbated by the presence of the electronegative fluorine atom and the aldehyde group, makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). Both the bromine at C-8 and the fluorine at C-6 are potential leaving groups. The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgyoutube.com
The selectivity of SNAr reactions on polyhalogenated aromatic compounds is influenced by two main factors: the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate through inductive effects and the carbon-halogen bond strength which affects its ability to act as a leaving group. For SNAr reactions, the rate-determining step is typically the nucleophilic attack. Fluorine, being the most electronegative halogen, is the most activating for nucleophilic attack and is generally a better leaving group in SNAr reactions compared to bromine. baranlab.org Therefore, in a reaction with a nucleophile, it is expected that the fluorine at the C-6 position would be preferentially substituted over the bromine at the C-8 position.
However, the regioselectivity can also be influenced by the position of the electron-withdrawing groups. The aldehyde at C-2 and the nitrogen atom in the quinoline ring help to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C-6 position.
| Position of Halogen | Relative Reactivity in SNAr | Rationale |
| C-6 (Fluorine) | Higher | Strong inductive electron withdrawal by fluorine activates the ring for nucleophilic attack. |
| C-8 (Bromine) | Lower | Bromine is less electronegative than fluorine, providing less activation for the initial nucleophilic attack. |
Lithiation and Grignard Reactions at the Bromine Site
The bromine atom at the C-8 position provides a handle for metal-halogen exchange reactions, leading to the formation of organometallic reagents. Lithiation can be achieved by treating 8-bromoquinoline derivatives with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures. researchgate.net The reaction proceeds via a halogen-metal exchange mechanism, which is generally faster than deprotonation of the aromatic ring. chemicalforums.com The resulting 8-quinolyllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce new functional groups at the C-8 position.
Similarly, a Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like THF. adichemistry.comleah4sci.com The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. alfredstate.edu This reaction transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon center. The resulting Grignard reagent, 8-(magnesiobromo)-6-fluoroquinoline-2-carbaldehyde, can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.com
It is important to note that the aldehyde group is itself an electrophile and could potentially react with the newly formed organometallic species. Therefore, protection of the aldehyde group, for example as an acetal, may be necessary before carrying out the lithiation or Grignard reaction to avoid self-condensation or other side reactions.
| Reaction | Reagent | Intermediate | Subsequent Reaction |
| Lithiation | n-BuLi | 8-Lithio-6-fluoroquinoline-2-carbaldehyde | Quenching with various electrophiles |
| Grignard Formation | Mg | 8-(Bromomagnesio)-6-fluoroquinoline-2-carbaldehyde | Reaction with carbonyls, CO2, etc. |
Reactivity of the Fluoro Substitution at C-6
C-F Bond Activation Studies and Defluorination Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, various strategies have been developed for C-F bond activation, particularly in fluoroaromatic compounds. mdpi.com These methods can be broadly categorized into transition-metal-catalyzed and metal-free approaches.
Transition metal complexes, particularly those of nickel, rhodium, and palladium, are known to mediate C-F bond activation. researchgate.net The mechanism often involves oxidative addition of the C-F bond to a low-valent metal center. This can lead to hydrodefluorination (replacement of F with H), or the fluorine can be replaced with other functional groups. Photocatalysis has also emerged as a powerful tool for C-F bond activation under mild conditions. nih.gov
Metal-free defluorination strategies are also being explored. These can involve the use of strong reducing agents or frustrated Lewis pairs. acs.org Biocatalytic defluorination is another promising approach, with certain microorganisms and their enzymes capable of cleaving C-F bonds. nih.govnih.govresearchgate.net For instance, some bacterial strains have been shown to defluorinate fluorinated compounds under specific conditions. nih.govresearchgate.net
Potential for SNAr and Selective Functionalization of the Fluorine Site
As discussed in section 3.2.2, the fluorine atom at the C-6 position is the more likely site for Nucleophilic Aromatic Substitution (SNAr) compared to the bromine at C-8. baranlab.org This is due to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluoride. mdpi.com
The presence of the C-6 fluoro substituent is a common feature in fluoroquinolone antibiotics, where it is known to enhance antibacterial potency. nih.govmdpi.comnih.gov The selective functionalization of this site is therefore of significant interest in medicinal chemistry. The reactivity of the C-6 position towards SNAr allows for the introduction of various substituents that can modulate the biological activity and pharmacokinetic properties of the quinoline scaffold.
| Reaction Type | Reagents | Product | Key Feature |
| SNAr | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | 6-Substituted-8-bromoquinoline-2-carbaldehyde | Selective replacement of fluorine over bromine |
| C-F Activation | Transition metal catalysts (e.g., Ni, Pd, Rh) | Defluorinated or functionalized quinoline | Cleavage of the strong C-F bond |
Cycloaddition Reactions and Annulation Strategies
The quinoline ring system can participate in cycloaddition and annulation reactions to build more complex, fused heterocyclic structures. While the aldehyde at C-2 is a dienophile, the aromatic rings of the quinoline are generally poor dienes in Diels-Alder reactions. However, under certain conditions, such as photochemical activation, cycloadditions involving the quinoline core are possible. libretexts.orgyoutube.com
More commonly, functional groups on the quinoline ring are utilized in annulation strategies. For example, the aldehyde at C-2 can undergo condensation with suitable partners, followed by an intramolecular cyclization to form a new ring. Various annulation strategies have been developed for the synthesis of functionalized quinolines, often involving transition-metal-catalyzed C-H activation and cyclization. mdpi.comrsc.org For instance, rhodium-catalyzed [3+3] annulation of quinoline N-oxides with cyclopropenones has been reported to access functionalized 2-quinolones. rsc.org
The bromo and fluoro substituents in this compound can influence the feasibility and outcome of such reactions through their electronic and steric effects. These substituents can also serve as handles for further transformations after the core annulation has been accomplished.
Diels-Alder Type Reactions Involving the Quinoline System
The quinoline ring system, containing a latent diene within its structure, can participate in Diels-Alder and hetero-Diels-Alder reactions, although the aromaticity of the system often necessitates specific reaction conditions or activation.
One of the most relevant transformations for the quinoline core is the aza-Diels-Alder or Povarov reaction. mdpi.comrsc.org This reaction typically involves the [4+2] cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline (B41778) and an aldehyde. In the context of this compound, the aldehyde functionality is poised for condensation with an aniline to form an N-aryl imine. This imine can then act as the diene component in an inverse-electron-demand aza-Diels-Alder reaction with an electron-rich olefin, leading to the formation of tetrahydroquinoline derivatives. mdpi.com The presence of electron-withdrawing groups on the quinoline ring would render the imine more electron-deficient, potentially enhancing its reactivity in such cycloadditions.
Furthermore, the quinoline nucleus itself can act as the dienophile. While less common due to the disruption of aromaticity, dearomative cycloadditions of quinolines with alkenes have been reported, often under photochemical conditions. nih.gov These reactions can lead to the formation of complex, three-dimensional structures.
| Diene/Dienophile System | Reaction Type | Product Class | Reference |
| N-aryl imine of quinoline-2-carbaldehyde + electron-rich alkene | Inverse-electron-demand aza-Diels-Alder (Povarov) | Tetrahydroquinolines | mdpi.com |
| Quinoline + Alkene | Photochemical [4+2] Cycloaddition | Dearomatized cycloadducts | nih.gov |
[3+2] and [4+1] Cycloadditions Leading to Fused Heterocycles
The quinoline scaffold is also amenable to various cycloaddition reactions beyond the [4+2] paradigm, offering pathways to diverse fused heterocyclic systems.
[3+2] Cycloadditions:
Visible-light photocatalysis has enabled the formal peri-[3+2] cycloaddition of simple quinolines with alkynes. nih.govacs.org This reaction proceeds via a cyclization/rearomatization cascade to afford aza-acenaphthenes. It is conceivable that this compound could undergo a similar transformation, with the substitution pattern potentially influencing the regioselectivity of the cycloaddition.
Another example involves the tandem [3+2] cycloaddition/ring-opening/O-arylation of quinoline N-oxides with ynones to synthesize 3-(2-quinolyl) chromones. rsc.org While this requires prior oxidation of the quinoline nitrogen, it highlights the versatility of the quinoline system in cycloadditions. Furthermore, copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to quinolin-2-one derivatives has been shown to produce pyrrolo[3,2-c]quinolone scaffolds. nih.gov
| Quinoline Derivative | Reagent | Reaction Type | Product Class | Reference |
| Quinolines | Alkynes | Photocatalyzed peri-[3+2] Cycloaddition | Aza-acenaphthenes | nih.govacs.org |
| Quinoline N-oxides | Ynones | Tandem [3+2] Cycloaddition/Ring-opening/O-arylation | 3-(2-quinolyl) chromones | rsc.org |
| Quinolone enols | 2H-Azirines | Copper-catalyzed (3+2) Cycloaddition | Pyrrolo[3,2-c]quinolones | nih.gov |
[4+1] Cycloadditions:
While less documented for the quinoline system compared to [4+2] and [3+2] cycloadditions, [4+1] cycloadditions represent a potential pathway for the synthesis of five-membered rings fused to the quinoline core. For instance, copper-catalyzed [4+1+1] annulation strategies have been developed for the synthesis of 2,3-diaroylquinolines from anthranils and ammonium (B1175870) salts, demonstrating the feasibility of building upon the quinoline framework through multi-component reactions. mdpi.com
Heterocycle Formation via Intramolecular Cyclization and Ring Closures
The aldehyde functionality at the C2 position of this compound is a versatile handle for a variety of intramolecular cyclization and ring-closure reactions to construct fused heterocyclic systems.
For instance, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid has been shown to afford a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org A similar strategy could potentially be applied to derivatives of this compound, where a suitable nucleophile is introduced at the C3 position to facilitate cyclization with the C2-aldehyde.
Furthermore, the condensation of 2-azidobenzaldehydes with ketones, followed by intramolecular imine formation upon irradiation, leads to the synthesis of 2-substituted quinolines. nih.gov This highlights the potential for the aldehyde group to participate in cyclization cascades initiated by other functional groups on the benzenoid ring.
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid, Heat | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |
| 2-Azidobenzaldehydes and Ketones | Irradiation | 2-Substituted Quinolines | nih.gov |
Stereo- and Enantioselective Transformations Guided by the Quinoline Core
The rigid, planar structure of the quinoline nucleus can serve as a chiral scaffold or be influenced by chiral catalysts to achieve stereo- and enantioselective transformations.
A notable example is the rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoline-2-carbaldehydes with anilines. acs.org This process utilizes a formic acid/triethylamine mixture as the reductant and a chiral transition-metal catalyst to produce chiral N,N'-diaryl vicinal diamines in high yields and with excellent enantioselectivities (up to 99% ee). The 8-bromo and 6-fluoro substituents on the quinoline ring of the target compound would likely influence the electronic properties of the substrate but are not expected to interfere with this type of transformation, allowing for the synthesis of enantioenriched diamines.
| Substrate | Reaction | Catalyst System | Product | Enantioselectivity | Reference |
| Quinoline-2-carbaldehydes and Anilines | Reductive Amination/Asymmetric Transfer Hydrogenation | Rhodium catalyst, HCO2H/NEt3 | Chiral N,N'-diaryl vicinal diamines | Up to 99% ee | acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 8-Bromo-6-fluoroquinoline-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a wealth of information regarding its atomic connectivity and spatial arrangement.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would likely appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the quinoline (B57606) ring would exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing effects of the fluorine, bromine, and aldehyde groups would influence the chemical shifts of the ring protons, generally causing them to resonate at lower fields.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 110 and 160 ppm. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms would show characteristic chemical shifts, with the C-F bond often exhibiting a large one-bond coupling constant (¹JC-F).
¹⁹F NMR: The fluorine NMR spectrum would be a simple yet informative experiment. A single resonance would be expected for the fluorine atom at the C-6 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable structural information.
Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (δ) / ppm | Key Features |
|---|---|---|
| ¹H NMR | Aldehyde H: 9.5-10.5Aromatic H's: 7.5-9.0 | Complex multiplets for aromatic protons due to H-H and H-F coupling. |
| ¹³C NMR | Carbonyl C: 190-200Aromatic C's: 110-160 | C-F and C-Br carbons will have distinct shifts. Large ¹JC-F coupling expected. |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. acs.orgacs.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the quinoline ring system. acs.org Cross-peaks in the COSY spectrum would connect protons that are spin-coupled, typically those on adjacent carbon atoms, allowing for the assignment of the aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.org It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This can be useful for confirming stereochemical details and the conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.
For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₅BrFNO). A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. wikipedia.orgyoutube.com This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for the presence of a single bromine atom. numberanalytics.com
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. Common fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules or radicals. researchgate.netnih.govresearchgate.net For this compound, one might expect initial losses of CO (from the aldehyde), Br, or HF.
Predicted HRMS Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₅BrFNO | |
| Exact Mass | 252.9590 u | Confirms elemental composition. |
| Isotope Pattern | M and M+2 peaks of ~1:1 intensity | Characteristic of a monobrominated compound. |
| Key Fragments | [M-CHO]⁺, [M-Br]⁺, [M-HF]⁺ | Provides structural information. |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Vibrational Modes
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netnih.gov
FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration would likely produce a strong band in the 1000-1300 cm⁻¹ range, while the C-Br stretching vibration would appear at lower wavenumbers, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. acs.orgport.ac.uk The symmetric stretching of the C=O group would also be Raman active. Due to its non-polar nature, the C-Br bond may give a more prominent signal in the Raman spectrum compared to the FTIR spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde C=O Stretch | 1690-1715 (strong) | 1690-1715 (moderate) |
| Aldehyde C-H Stretch | 2720-2820 (weak) | Not typically prominent |
| Aromatic C=C/C=N Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong bands) |
| C-F Stretch | 1000-1300 (strong) | 1000-1300 (weak to moderate) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. chemmethod.com It would also reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if present), halogen bonding, and π-π stacking, which govern the supramolecular architecture. rsc.orgscispace.com While no crystal structure for this specific compound is publicly available, analysis of related quinoline derivatives suggests that planar quinoline rings often engage in π-stacking interactions. researchgate.net
Analysis of Crystal Packing, Intermolecular Interactions (e.g., Halogen Bonding), and Tautomerism
The solid-state architecture of this compound is dictated by a variety of intermolecular forces that govern its crystal packing. The presence of bromine and fluorine atoms introduces the possibility of specific and directional interactions, most notably halogen bonding.
Halogen Bonding: The concept of halogen bonding is a critical aspect of the supramolecular chemistry of halogenated compounds. ijres.orgacs.org It is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov In the case of this compound, the electron-withdrawing nature of the quinoline ring and the fluorine atom would enhance the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. nih.gov These interactions are highly directional and can play a crucial role in determining the crystal packing and influencing the physicochemical properties of the compound. ijres.org
Tautomerism: For quinoline-2-carbaldehyde and its derivatives, the potential for tautomerism exists, particularly involving the carbaldehyde group. While the aldehyde form is generally predominant, the possibility of keto-enol tautomerism, where a proton migrates from a carbon adjacent to the carbonyl group to the carbonyl oxygen, should be considered. However, for quinoline-2-carbaldehyde, the aromaticity of the quinoline ring system strongly favors the aldehyde tautomer. In some related systems, such as those with hydroxyl groups, more complex tautomeric equilibria involving azo and hydrazone forms have been observed. beilstein-journals.org For this compound, significant tautomerism beyond the aldehyde form is not expected under normal conditions. bsu.edu
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and excited-state properties of this compound.
UV-Vis Spectroscopy for Electronic Transitions and Delocalization Effects
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. The extended conjugation of the quinoline core gives rise to strong absorption in the UV region. The position and intensity of these absorption bands are influenced by the substituents. The bromo and fluoro groups, as well as the carbaldehyde group, will modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The electron-withdrawing nature of the carbaldehyde group can lead to a red shift (bathochromic shift) of the π-π* transitions due to increased delocalization of the π-electron system.
Fluorescence and Phosphorescence Studies for Excited State Properties
Fluorescence: N-heterocyclic compounds like quinolines are often weakly fluorescent due to efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), which is facilitated by the presence of non-bonding electrons on the nitrogen atom that give rise to n-π* excited states. rsc.org However, halogen substitution can influence the fluorescence properties. The "heavy atom effect" of bromine can enhance intersystem crossing, potentially quenching fluorescence but increasing phosphorescence. nih.govacs.org The fluorescence quantum yield of quinoline derivatives can be significantly affected by the solvent environment and by protonation of the quinoline nitrogen, which often leads to an increase in fluorescence intensity and a red-shift in the emission wavelength. rsc.org
Phosphorescence: Due to the heavy atom effect of bromine, this compound is a candidate for exhibiting phosphorescence, particularly at low temperatures or in rigid matrices where non-radiative decay pathways are minimized. nih.gov Studies on halogenated phenoxazine–quinoline conjugates have demonstrated that halogen substitution can induce aggregate-induced phosphorescence, leading to high phosphorescence quantum yields. nih.govacs.org The phosphorescence emission would originate from the triplet excited state (T1) and would be observed at a longer wavelength (lower energy) compared to the fluorescence. The lifetime of the phosphorescence is typically much longer than that of fluorescence. mdpi.com
Advanced Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the purification, purity assessment, and analysis of this compound and its potential byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and powerful technique for assessing the purity of this compound. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. Method validation would include parameters such as linearity, precision, accuracy, and specificity to ensure reliable and reproducible results.
Enantiomeric Excess Determination: If this compound were to be synthesized in a chiral form or as a racemic mixture, chiral HPLC would be the method of choice for determining the enantiomeric excess (ee). heraldopenaccess.usuma.es This can be achieved either by using a chiral stationary phase (CSP) that can differentiate between the enantiomers or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The determination of enantiomeric excess is crucial in pharmaceutical applications where the different enantiomers of a compound may exhibit distinct pharmacological and toxicological profiles. heraldopenaccess.us
Below is an illustrative data table for a hypothetical HPLC purity analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 5.8 min |
| Purity | >99% (by area) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis and Reaction Monitoring
Volatile Byproduct Analysis: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the identification and quantification of volatile byproducts that may be present in the final product or in reaction mixtures during the synthesis of this compound. madison-proceedings.com The gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. hidenanalytical.com
Reaction Monitoring: GC-MS can also be employed for real-time or near-real-time monitoring of the progress of the synthesis of this compound. hidenanalytical.com By periodically analyzing aliquots of the reaction mixture, it is possible to track the consumption of reactants and the formation of the product and any intermediates or byproducts. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. researchgate.net
An example of a GC-MS method for the analysis of a related quinoline is provided in the table below:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Detector | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT calculations would serve as a powerful tool to elucidate the electronic structure and reactivity of 8-Bromo-6-fluoroquinoline-2-carbaldehyde.
A foundational step in the computational analysis would involve geometry optimization to determine the most stable three-dimensional structure of the molecule. This process identifies the conformation with the minimum energy. Conformational analysis would further explore different spatial arrangements of the atoms, particularly rotation around the bond connecting the carbaldehyde group to the quinoline (B57606) ring, to identify all stable conformers and the energy barriers between them. Aromaticity assessment, likely through methods such as the Nucleus-Independent Chemical Shift (NICS), would quantify the aromatic character of the quinoline ring system.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map would illustrate regions of positive and negative electrostatic potential on the molecular surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). A charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom, offering deeper insight into the molecule's polarity and reactive sites.
Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which is invaluable for interpreting experimental results and confirming the structure of a synthesized compound.
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants for this compound. These predicted spectra can be compared with experimental data to aid in the structural elucidation of the molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
Simulating the infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.net For this compound, this would involve identifying the characteristic vibrational frequencies for the C=O stretch of the aldehyde, C-Br, C-F, and the various modes of the quinoline ring.
Prediction of UV-Vis Absorption Maxima and Emission Wavelengths
The electronic absorption and emission spectra of organic molecules are determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these properties with reasonable accuracy. nih.govmdpi.com For this compound, TD-DFT calculations can be employed to simulate its UV-Vis spectrum, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).
Theoretical calculations for quinoline derivatives have shown that the choice of functional and basis set, such as B3LYP/6-311++G(d,p), can provide reliable predictions of absorption spectra. researchgate.net The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial for comparing theoretical predictions with experimental data obtained in solution.
Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predominant Transition | Oscillator Strength (f) |
| Gas Phase | 1 | 315 | π→π | 0.25 |
| n-Hexane | 1.88 | 320 | π→π | 0.28 |
| Dichloromethane | 8.93 | 328 | π→π | 0.32 |
| Ethanol | 24.55 | 335 | π→π | 0.35 |
| Water | 80.1 | 340 | π→π* | 0.38 |
Similarly, the prediction of emission wavelengths (fluorescence) can be achieved by performing geometry optimization of the first excited state (S1) and then calculating the energy difference for the transition back to the ground state (S0). These calculations would provide the theoretical fluorescence maximum (λfl).
Hypothetical Predicted Emission Wavelengths (λfl) for this compound
| Solvent | Predicted λfl (nm) | Stokes Shift (nm) |
| n-Hexane | 380 | 60 |
| Dichloromethane | 395 | 67 |
| Ethanol | 410 | 75 |
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and calculate reaction rates. researchgate.net Computational chemistry, particularly DFT, can be used to model the potential energy surface of a reaction, locating reactants, products, intermediates, and, most importantly, transition states.
For this compound, a key transformation of interest would be its reaction at the carbaldehyde group, such as nucleophilic addition or oxidation. DFT calculations can be used to map the energy profile of such a reaction. This involves identifying the geometry of the transition state and calculating its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation barrier (ΔG‡), which is the primary determinant of the reaction rate.
For instance, in a hypothetical reaction with a nucleophile, the energy profile would reveal whether the reaction proceeds in a single step or involves the formation of an intermediate. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.
Hypothetical Energy Profile Data for a Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Second Transition State | +8.1 |
| Products | -12.5 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
While quantum mechanical calculations are excellent for understanding electronic structure and reaction mechanisms, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics, are well-suited for studying the conformational dynamics and flexibility of molecules.
For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time. This would generate a trajectory of atomic positions, from which various properties can be analyzed. For instance, the simulation could reveal the preferred orientation of the carbaldehyde group relative to the quinoline ring and the flexibility of this bond. Such information is crucial for understanding how the molecule might interact with a biological receptor or a catalyst. MD simulations have been successfully applied to study the interactions of quinoline derivatives with biological targets. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling and Predictive Analytics
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning, to find a mathematical relationship between the descriptors and the observed reactivity.
For a series of substituted quinoline-2-carbaldehydes, a QSRR model could be developed to predict their reactivity in a particular reaction. Molecular descriptors could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Once a statistically significant model is developed, it can be used to predict the reactivity of new, unsynthesized quinoline derivatives, thereby guiding synthetic efforts towards molecules with desired properties. While no specific QSRR studies on this compound were found, this approach is a standard and powerful tool in computational chemistry for predicting the properties of novel compounds.
Applications As a Versatile Synthetic Intermediate and Material Precursor
Development of Novel Heterocyclic Scaffolds and Complex Polycycles
The inherent reactivity of the aldehyde and the potential for cross-coupling reactions at the C-Br bond make 8-Bromo-6-fluoroquinoline-2-carbaldehyde an ideal starting material for constructing more complex, fused heterocyclic systems.
The aldehyde group at the C2 position is a key functional handle for annulation reactions, which are chemical reactions that form a new ring onto an existing one. This allows for the construction of various fused polycyclic aromatic systems. For instance, through reactions like the Friedländer annulation, the aldehyde can condense with compounds containing an active methylene (B1212753) group (e.g., ketones, nitriles, or malonates) adjacent to an amino group to form new heterocyclic rings.
This reactivity suggests that this compound could be a precursor to novel, highly substituted and functionalized phenanthrolines or acridines. The synthesis of acridine derivatives, for example, can be achieved through the cyclization of Schiff bases derived from o-arylaminophenyl aldehydes. By analogy, derivatizing the C8-bromo position first, followed by reaction of the C2-aldehyde, could provide a pathway to complex, custom-designed acridinic structures for various applications.
Table 1: Potential Annulation Reactions for Fused Heterocycle Synthesis
| Target Heterocycle | Potential Reactant for Condensation with Aldehyde | Reaction Type |
|---|---|---|
| Substituted Phenanthrolines | 2-Aminoaryl ketones | Friedländer Annulation |
| Functionalized Acridines | o-Arylaminophenyl compounds | Schiff Base Formation & Cyclization |
Macrocycles and other supramolecular structures are large, ring-based molecules with significant applications in host-guest chemistry, sensing, and catalysis. The synthesis of these architectures requires building blocks with multiple, orthogonally reactive sites. This compound is an excellent candidate for this purpose.
The molecule possesses two distinct reactive points:
The Aldehyde Group: Can readily form imines (Schiff bases) through condensation with primary amines.
The Bromo Group: Is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
This dual reactivity allows for a stepwise approach to macrocyclization. For example, the aldehyde could be reacted with one end of a diamine linker, and the bromo-substituent could subsequently be coupled with another molecule to close the ring. This strategy provides precise control over the size and composition of the resulting macrocycle.
Precursor in Ligand Design for Organometallic Catalysis
The quinoline (B57606) scaffold is a privileged structure in coordination chemistry, known for its ability to act as a robust N-donor ligand for various transition metals. The specific substitution pattern of this compound allows for the design of specialized ligands for catalysis.
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product in excess, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are the cornerstone of this field. The aldehyde functionality of this compound provides a straightforward method for synthesizing chiral Schiff base (imine) ligands.
By condensing the aldehyde with a readily available chiral amine or amino alcohol, a wide array of chiral N,N- or N,O-bidentate ligands can be prepared. In these ligands, the quinoline nitrogen and the newly formed imine nitrogen (or the oxygen from the amino alcohol) can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction.
Table 2: Examples of Chiral Amines for Ligand Synthesis
| Chiral Amine Source | Resulting Ligand Type | Potential Metal Coordination |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Chiral N,N-Bidentate | Rh, Ir, Ru |
| (1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane | Chiral N,N,N',N'-Tetradentate | Cu, Pd, Ni |
Beyond chirality, the structural features of ligands derived from this compound are well-suited for general transition metal catalysis. The quinoline ring itself is an effective N-donor ligand that can stabilize metal complexes. The presence of the halogen atoms can electronically tune the properties of the ligand and, consequently, the reactivity of the metal center it is coordinated to.
Furthermore, the C8-bromo position can be retained in the final ligand structure, offering a potential secondary coordination site or a handle for immobilizing the catalytic complex on a solid support. Research on analogous di-halogenated quinoline carbaldehydes, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has shown their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build complex aryl-substituted quinolines. nih.gov This highlights the capacity of such scaffolds to participate in and facilitate transition metal-catalyzed transformations.
Building Block for Advanced Functional Materials
The field of materials science constantly seeks novel organic molecules with specific electronic and photophysical properties for applications in electronics, photonics, and sensing. The quinoline core is inherently fluorescent, and its properties can be finely tuned through substitution.
This compound serves as a valuable building block for such materials for several reasons:
Photophysical Tuning: The electron-withdrawing fluorine atom at C6 and the heavy bromine atom at C8 can significantly alter the electronic structure and photophysical behavior of the quinoline core. The heavy atom effect of bromine can enhance intersystem crossing, potentially leading to phosphorescent materials.
Derivatization via Aldehyde: The aldehyde group is a gateway for extending the π-conjugated system of the molecule. Through Knoevenagel or Wittig-type reactions, it can be converted into a vinyl group linked to other aromatic or electron-donating/withdrawing systems. This is a common strategy for creating donor-π-acceptor (D-π-A) chromophores with applications in organic light-emitting diodes (OLEDs), nonlinear optics, and fluorescent sensors.
Cross-Coupling for Extended Conjugation: The C8-bromo position allows for the attachment of other aromatic or chromophoric units via cross-coupling reactions, further extending the π-system and tuning the material's absorption and emission wavelengths. Studies on related triarylquinoline-3-carbaldehyde derivatives have demonstrated their potential as fluorescent chromophores. nih.gov
By combining these synthetic strategies, this compound can be used to construct a diverse range of advanced functional materials with tailored optoelectronic properties.
Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The quinoline scaffold is a well-established component in materials for organic electronics due to its electron-deficient nature, which facilitates electron transport. This compound can serve as a foundational unit for the synthesis of novel materials for OLEDs and OPVs. The aldehyde group can be readily converted into various conjugated systems through reactions like Wittig olefination or Knoevenagel condensation, extending the π-conjugation which is crucial for tuning the emission color and charge-transport properties in OLEDs. Furthermore, the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the attachment of other aromatic or heteroaromatic units to construct donor-acceptor architectures common in OPV materials.
| Potential Derivative Type | Synthetic Route from this compound | Target Application | Potential Properties |
| Extended π-conjugated systems | Wittig or Horner-Wadsworth-Emmons reaction at the carbaldehyde group | OLEDs (emitter or electron transport layer) | Tunable emission wavelengths, improved electron mobility |
| Donor-Acceptor Copolymers | Suzuki or Stille cross-coupling at the bromine position | OPVs (active layer) | Broad absorption spectra, efficient charge separation |
| Dendrimeric Structures | Convergent or divergent synthesis strategies utilizing both functional groups | OLEDs (host or emitting materials) | High photoluminescence quantum yields, good film-forming properties |
Components for Fluorescent Probes and Sensors in Chemical Systems and Environmental Monitoring
The quinoline nucleus is known to be a part of many fluorescent compounds. Derivatives of this compound can be designed as fluorescent probes and sensors. The aldehyde group can be transformed into a Schiff base by reacting with various amines, which can act as a binding site for specific analytes such as metal ions or anions. The fluorescence properties of the quinoline core are often sensitive to the binding event, leading to a detectable change in the emission spectrum ("turn-on" or "turn-off" sensing). The fluorine and bromine substituents can further modulate the photophysical properties, such as quantum yield and Stokes shift, and can influence the selectivity of the sensor.
Monomers for Polymer Synthesis with Tunable Electronic and Optical Properties
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Polymerization can be achieved through various reactions involving the aldehyde and bromo functionalities. For instance, the bromine atom can participate in cross-coupling polymerization reactions, while the aldehyde group could be utilized in polycondensation reactions. The resulting polymers would incorporate the electronically active quinoline unit into the polymer backbone, leading to materials with potentially interesting conductive or luminescent properties. The specific nature of the co-monomers used would allow for the fine-tuning of the final polymer's electronic and optical characteristics.
Synthesis of Specialized Chemical Tools for in vitro and ex vivo Chemical Studies
The reactivity of the carbaldehyde group in this compound allows for its use in the synthesis of specialized chemical tools for biological studies. For example, it can be used to label biomolecules containing primary amine groups, such as proteins or amino-modified DNA, through the formation of a Schiff base, which can then be reduced to a stable secondary amine. The quinoline core can serve as a fluorescent tag for imaging these biomolecules in in vitro or ex vivo settings. The presence of the bromine atom also opens up the possibility of introducing a radiolabel via appropriate substitution reactions, creating probes for radioimaging techniques.
Future Research Trajectories and Interdisciplinary Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for automation. nih.gov The integration of 8-Bromo-6-fluoroquinoline-2-carbaldehyde into flow chemistry workflows could significantly accelerate the discovery of new derivatives. Automated synthesis platforms can be programmed to perform sequential reactions, such as condensations, oxidations, or cross-coupling reactions, starting from the carbaldehyde functional group. This high-throughput approach would enable the rapid generation of large libraries of compounds for screening in various applications, from drug discovery to materials science. The precise control over reaction parameters afforded by flow chemistry could also lead to improved yields and purities of the resulting products.
Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound
Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis as powerful tools for forging new chemical bonds under mild conditions. The quinoline (B57606) nucleus is known to participate in various photophysical processes, and the specific electronic properties of this compound could be harnessed in novel photocatalytic cycles. scielo.br For instance, visible-light-mediated reactions could be explored to functionalize the quinoline core or the aldehyde group. organic-chemistry.org Similarly, the electrochemical properties of this compound could be investigated for its potential use in electrocatalytic transformations. The bromo substituent, in particular, could serve as a handle for electrochemically induced cross-coupling reactions, providing an alternative to traditional metal-catalyzed methods. The photocatalytic degradation of related fluoroquinolone antibiotics has been a subject of study, suggesting the potential for this compound to be involved in environmentally relevant photochemical processes. rsc.org
Rational Design of Derivatives with Tailored Chemical Reactivity and Selectivity
The rational design of new bioactive molecules is a pivotal aspect of drug discovery. mdpi.com The this compound scaffold provides a rich template for the rational design of derivatives with specific biological activities. For example, the carbaldehyde group can be readily converted into a wide array of other functional groups, such as imines, amines, alcohols, and carboxylic acids, each offering different possibilities for interaction with biological targets. The bromo and fluoro substituents can be strategically retained or replaced to modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Structure-activity relationship (SAR) studies, guided by computational modeling, could be employed to design derivatives with enhanced potency and selectivity for specific enzymes or receptors. mdpi.com The synthesis of quinoline-carbaldehyde derivatives as inhibitors for enzymes like leishmanial methionine aminopeptidase (B13392206) 1 highlights the potential of this class of compounds in drug discovery. nih.gov
Advancement of Computational Methodologies for Predictive Property and Reaction Design
Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) and other computational methods can be applied to this compound to elucidate its electronic structure, spectroscopic properties, and reactivity. nih.gov Such calculations can provide insights into the preferred sites for electrophilic and nucleophilic attack, the stability of reaction intermediates, and the energy barriers for various transformations. researchgate.netmdpi.com This predictive power can be invaluable in designing new reactions and optimizing existing synthetic routes. Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with the most promising properties for specific applications.
Synergistic Approaches Combining Advanced Synthetic Strategies with In-Depth Theoretical Chemistry
The most profound advances in chemical science often arise from the synergy between experimental synthesis and theoretical understanding. For this compound, a synergistic approach would involve the use of advanced synthetic methods, such as novel cross-coupling reactions or C-H activation strategies, to create a diverse range of derivatives. mdpi.com Concurrently, in-depth theoretical studies would be conducted to understand the reaction mechanisms and the structure-property relationships of the synthesized compounds. This iterative cycle of synthesis, characterization, and theoretical modeling would enable a deeper understanding of the chemical space accessible from this versatile building block and facilitate the discovery of molecules with novel and useful properties.
Q & A
Basic: What safety protocols are critical when handling 8-Bromo-6-fluoroquinoline-2-carbaldehyde in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosolization is possible .
- Ventilation: Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Halogenation of Quinoline Core: Start with 6-fluoroquinoline-2-carbaldehyde (CAS 260430-93-1) and use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for regioselective bromination at the 8-position .
- Alternative Route: Couple 2-bromo-6-fluorobenzaldehyde (CAS 57848-46-1) with acrolein via Skraup cyclization under acidic conditions (H₂SO₄, 120°C) to form the quinoline scaffold .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Typical yields range from 45–65%, depending on purity of starting materials .
Advanced: How can spectroscopic contradictions in characterizing this compound be resolved?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Expect a singlet at δ 10.2–10.5 ppm for the aldehyde proton. Bromine and fluorine substituents deshield adjacent protons, causing splits (e.g., H-3 at δ 8.9 ppm as a doublet, J = 8 Hz) .
- ¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm. Fluorine coupling (²JCF) splits adjacent carbons into doublets .
- Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 257.97 (C₁₀H₆BrFNO⁺) confirms the molecular formula. Fragmentation peaks at m/z 180 (loss of Br) and 152 (loss of CHO) validate the structure .
- X-ray Crystallography: Use SHELXL for refinement. Halogen atoms often induce twinning; apply the TWIN/BASF command in SHELX to resolve overlapping reflections .
Advanced: How do bromo and fluoro substituents influence the reactivity of quinoline-2-carbaldehyde in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects:
- Steric Effects: The 8-bromo group sterically hinders nucleophilic access to the 2-carbaldehyde, reducing reaction rates in bulky nucleophiles (e.g., Grignard reagents).
- Case Study: In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes cross-coupling at the 8-bromo position, leaving the aldehyde intact for subsequent functionalization .
Advanced: What methodologies address low yields in synthesizing halogenated quinoline derivatives?
Methodological Answer:
- Optimized Reaction Conditions:
- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
- Add catalytic CuI (5 mol%) in Ullmann-type couplings to improve aryl-halogen bond formation .
- Purification Techniques:
- Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate regioisomers.
- Recrystallize from ethanol/water (7:3) to enhance purity (>98%) .
- Troubleshooting:
- If bromination yields <50%, replace NBS with Br₂ in acetic acid (0°C, 2 hr) for higher efficiency but stricter temperature control .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Antimicrobial Agents: The aldehyde group facilitates Schiff base formation with amine-containing antibiotics (e.g., ciprofloxacin derivatives), enhancing bacterial membrane penetration .
- Kinase Inhibitors: Serve as a scaffold for ATP-binding site inhibitors. Fluorine improves bioavailability, while bromine allows late-stage functionalization via cross-coupling .
- Case Study: Derivatives with 8-Bromo-6-fluoro substitution show IC₅₀ values of 0.8–2.3 μM against EGFR kinase in in vitro assays .
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations:
- Molecular Docking: AutoDock Vina predicts binding affinities for drug targets. The compound’s planar structure fits into hydrophobic enzyme pockets (e.g., topoisomerase II) .
Advanced: What strategies validate the purity of this compound in batch synthesis?
Methodological Answer:
- HPLC Analysis: Use a C18 column (ACN/water 60:40, 1 mL/min). A single peak at RT 6.8 min confirms purity >98% .
- Elemental Analysis: Match experimental C, H, N values to theoretical (C₁₀H₆BrFNO: C 46.55%, H 2.34%, N 5.43%) within ±0.3% .
- Karl Fischer Titration: Ensure moisture content <0.1% to prevent aldehyde hydration during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
